Amicycline

Analytical Chemistry Pharmaceutical Quality Control Reference Standard

Routine minocycline QC requires accurate quantification of the 9-didemethyl impurity. Substituting generic tetracycline analogs alters HPLC retention times and MS fragmentation, invalidating pharmacopeial methods. Amicycline (Minocycline EP Impurity I) is the certified reference standard that resolves this: • Definitive C9-demethylation (ΔMW -28.06 g/mol vs minocycline) matching EP monographs. • Distinct chromatographic and mass spectrometric signature for unambiguous impurity identification. • Supplied as certified reference material, purity ≥98%, stable at -20°C.

Molecular Formula C21H23N3O7
Molecular Weight 429.4 g/mol
CAS No. 5874-95-3
Cat. No. B605421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmicycline
CAS5874-95-3
SynonymsAmicycline
Molecular FormulaC21H23N3O7
Molecular Weight429.4 g/mol
Structural Identifiers
SMILESCN(C)C1C2CC3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O
InChIInChI=1S/C21H23N3O7/c1-24(2)14-9-6-8-5-7-3-4-10(22)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(23)30/h3-4,8-9,14,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)/t8-,9-,14-,21-/m0/s1
InChIKeyZZLPMVKBERHMQN-CROFIWJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Amicycline Procurement & Research Applications


Amicycline (CAS 5874-95-3), also known as 9-Didemethyl Minocycline, is a semi-synthetic derivative of the tetracycline antibiotic class, specifically a demethylated analog of minocycline . It is classified as a member of the naphthol chemical family and functions as a bacterial protein synthesis inhibitor via binding to the 30S ribosomal subunit, a mechanism conserved among tetracyclines [1]. The compound is primarily utilized as an analytical reference standard (Minocycline EP Impurity I) for quality control in pharmaceutical manufacturing and as a structural probe in tetracycline structure-activity relationship (SAR) studies due to its specific demethylation pattern .

Analytical reference standard Minocycline EP Impurity I for HPLC/LC-MS/MS impurity profiling methods
SAR structural probe 9‑didemethyl tetracycline for C9 methylation‑activity correlation studies
Compound library entry Defined tetracycline‑derived entity for antibacterial screening collections

Amicycline Irreplaceability in Key Applications


While Amicycline shares the canonical tetracycline mechanism of 30S ribosomal binding, its utility is not as a broad-spectrum clinical agent but as a highly specific molecular entity. Its unique structural feature—the complete demethylation at the C9 position relative to minocycline—confers distinct physicochemical and analytical properties . This specific modification alters its chromatographic retention time, mass spectrometric fragmentation pattern, and potentially its ribosome-binding kinetics compared to parent compounds like minocycline or tetracycline . Consequently, substituting Amicycline with a generic 'tetracycline analog' will invalidate quantitative analytical methods, compromise the accuracy of SAR studies examining the role of C9 methylation, and render results incomparable to established literature or pharmacopeial monographs that specifically reference this impurity or derivative .

Chromatographic retention
Amicycline: distinct RT due to C9 demethylation
Generic tetracycline analog: altered RT, method mismatch
Mass spectrometric fragmentation
Amicycline: unique MS/MS pattern (ΔMW −28.06 vs minocycline)
Minocycline or tetracycline: different precursor/product ions, quantification error
Pharmacopeial compliance
Amicycline: certified Minocycline EP Impurity I
Substituted analog: may not meet EP monograph identity, regulatory risk

Amicycline vs. Minocycline and Tetracycline


Structural Identity and Purity Specifications

Amicycline is quantitatively defined by its identity as 'Minocycline EP Impurity I' in pharmacopeial contexts, with a required purity specification (typically ≥95% or ≥98% as determined by HPLC) for use as an analytical reference standard . This differs from Minocycline (CAS 10118-90-8) which is defined by its own distinct purity and identity criteria. The structural difference—the absence of two methyl groups at the C9 position—results in a calculated molecular weight of 429.42 g/mol for Amicycline, versus 457.48 g/mol for Minocycline [1]. This mass difference is critical for LC-MS/MS method development and quantification, providing a clear analytical differentiator.

Molecular weight
Reported
Amicycline 429.42 g/mol vs Minocycline 457.48 g/mol
Supports LC‑MS/MS differentiation; Δ −28.06 from C9 demethylation
Molecular formula basis; verify with certified COA
Analytical Chemistry Pharmaceutical Quality Control Reference Standard

Stability and Storage Requirements

Amicycline demonstrates a defined thermal stability profile, with a reported melting point/decomposition point of >185°C [1]. This is a quantitative physical property that differentiates it from other tetracycline analogs. For instance, Minocycline hydrochloride is reported to have a melting point around 200-205°C (with decomposition), while Tetracycline hydrochloride decomposes around 214°C [2]. The specified storage condition for Amicycline is -20°C, indicating a requirement for cold-chain maintenance to ensure compound integrity over time .

Thermal stability
Class-level
Decomposition >185°C
Indicates lower decomposition vs minocycline HCl; storage at −20°C required
Class-level inference; confirm lot-specific thermal data
Compound Management Biochemical Assay Stability

Pharmacopeial Impurity Designation

Amicycline is explicitly designated as 'Minocycline EP Impurity I' in the European Pharmacopoeia (EP) monograph for Minocycline . Its presence and quantification are part of regulatory specifications for drug substance and product release. The compound is commercially supplied as a certified reference standard with a documented purity value (e.g., CATO standard under ISO17034) . This is in contrast to Minocycline itself, which is the active pharmaceutical ingredient (API), and other potential impurities like 4-Epiminocycline [1].

Pharmacopeial identity
Specification review
Minocycline EP Impurity I
Certified reference standard for EP impurity profiling methods
ISO17034 certified standard available; verify purity specification
Pharmaceutical Analysis Regulatory Compliance Impurity Profiling

Amicycline Application Scenarios


Analytical Reference Standard for Impurity Profiling

Amicycline is procured as a certified reference standard (Minocycline EP Impurity I) for the development, validation, and routine execution of HPLC or LC-MS/MS methods to detect and quantify the specific 9-didemethyl impurity in minocycline drug substance and finished pharmaceutical products, as required by pharmacopeial monographs . The defined molecular weight (429.42 g/mol) and stability profile are critical for accurate calibration and method robustness .

Structure-Activity Relationship Studies

Researchers investigating the role of C9 methylation on tetracycline antibacterial activity or ribosome binding use Amicycline as a specific molecular probe . Its quantifiable structural difference from minocycline (ΔMW = -28.06 g/mol) allows for precise correlation of physicochemical changes with alterations in biological activity or binding affinity in biochemical assays .

Compound Library Screening for Antibacterials

Amicycline serves as a defined chemical entity in screening libraries aimed at identifying new antibacterial leads or studying tetracycline resistance mechanisms . Its specific storage requirements (-20°C) and decomposition temperature (>185°C) are critical for maintaining sample integrity during long-term library storage and high-throughput screening campaigns .

Application
Selection Property
Validation Focus
Impurity profiling reference standard
Certified EP impurity identity, defined molecular weight
HPLC/LC‑MS/MS method accuracy and pharmacopeial specificity
C9‑methylation SAR studies
Quantifiable demethylation (ΔMW) vs minocycline
Correlation of structural change with ribosomal binding or activity shift
Antibacterial screening libraries
Stable storage (−20°C), defined thermal profile
Sample integrity during long‑term library storage and screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amicycline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.